1-Nonen-3-yne
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Overview
Description
1-Nonen-3-yne is an organic compound with the molecular formula C9H14. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a triple bond at the third carbon atom and a double bond at the first carbon atom in its nine-carbon chain. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nonen-3-yne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes with alkenyl halides under palladium-catalyzed conditions. This method typically requires the use of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent output. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as palladium on carbon are commonly used to facilitate the coupling reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Nonen-3-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols or ketones.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can convert the triple bond to a single bond, forming nonane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Alkyl halides, Grignard reagents, and organolithium compounds.
Major Products Formed:
Oxidation: Diols, ketones, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Various substituted alkynes and alkenes.
Scientific Research Applications
1-Nonen-3-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-Nonen-3-yne involves its ability to undergo various chemical transformations due to the presence of both a triple bond and a double bond. These functional groups allow the compound to interact with different molecular targets and pathways. For example, in biological systems, this compound can inhibit enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
1-Nonene: An alkene with a double bond at the first carbon atom.
1-Nonyne: An alkyne with a triple bond at the first carbon atom.
1-Nonen-4-yne: A compound with a triple bond at the fourth carbon atom and a double bond at the first carbon atom.
Comparison: 1-Nonen-3-yne is unique due to the specific positioning of its triple and double bonds, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of both types of unsaturation in this compound allows it to participate in a broader range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
57223-18-4 |
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Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
non-1-en-3-yne |
InChI |
InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3H,1,4,6,8-9H2,2H3 |
InChI Key |
PQTWNYIRLGTLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC=C |
Origin of Product |
United States |
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